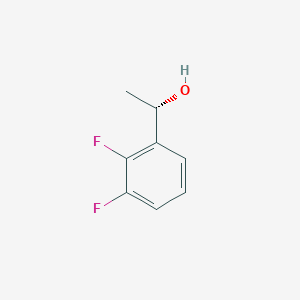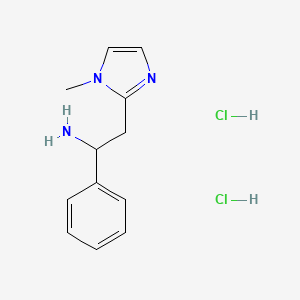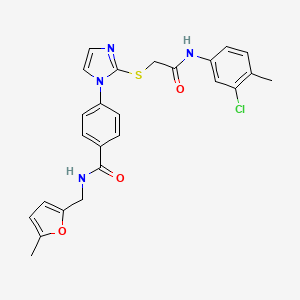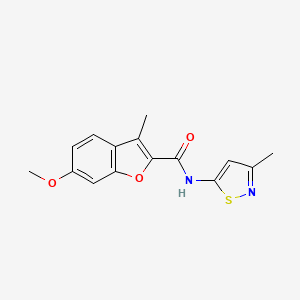
(1S)-1-(2,3-Difluorophenyl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(1S)-1-(2,3-Difluorophenyl)ethanol” is a chemical compound with the molecular formula C8H8F2O . It is also known by its IUPAC name "2-(2,3-difluorophenyl)ethanol" .
Molecular Structure Analysis
The molecular structure of “(1S)-1-(2,3-Difluorophenyl)ethanol” consists of a phenyl group (a six-membered aromatic ring) with two fluorine atoms attached at the 2nd and 3rd positions. Attached to the phenyl group is an ethanol group, which consists of a two-carbon chain with a hydroxyl (-OH) group at the end .Wissenschaftliche Forschungsanwendungen
Enzymatic Synthesis Process
(1S)-1-(2,3-Difluorophenyl)ethanol is a key chiral intermediate in the synthesis of certain pharmaceuticals, such as Ticagrelor, an effective treatment for acute coronary syndromes. Research highlights the development of a practical enzymatic process for its preparation. This process is noted for its high productivity, efficiency, and environmental sustainability, making it suitable for industrial applications (Guo et al., 2017).
Oxidation Studies
Another study focuses on the kinetics of oxidation of lignin model compounds, such as 1-(3,4-Dimethoxyphenyl)ethanol, with chlorine dioxide. This research is significant for understanding the chemical reactions in bleaching processes, which could help address environmental pollution in pulp bleaching industries (Nie et al., 2014).
Photochromism in Mixed Crystals
Research into the photochromism of mixed crystals containing diarylethene derivatives, which includes compounds similar to (1S)-1-(2,3-Difluorophenyl)ethanol, explores the potential for creating materials that change color under different lighting conditions. Such materials have applications in photonics and data storage technologies (Takami et al., 2007).
Ethanol's Effect on Membrane Properties
While not directly studying (1S)-1-(2,3-Difluorophenyl)ethanol, a study on the effect of ethanol on neuronal membrane properties sheds light on the interaction of alcohol-related compounds with biological membranes. This research could be relevant for understanding how similar compounds interact with biological systems (Bae et al., 2005).
X-Ray Crystal Structures in Alcohol Complexes
The study of X-ray crystal structures of alcohol complexes, including ethanol, can provide insights into the structural properties of (1S)-1-(2,3-Difluorophenyl)ethanol when forming complexes with other molecules. This research is valuable for material science and pharmaceuticals (Toda et al., 1985).
Alcohol Extraction from Water
Investigations into the extraction of alcohols from water using specific ionic liquids have implications for the separation and purification of compounds like (1S)-1-(2,3-Difluorophenyl)ethanol. This research is particularly relevant for biofuel and pharmaceutical industries (Chapeaux et al., 2008).
Safety and Hazards
Eigenschaften
IUPAC Name |
(1S)-1-(2,3-difluorophenyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2O/c1-5(11)6-3-2-4-7(9)8(6)10/h2-5,11H,1H3/t5-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWMIWBJLOWDKSQ-YFKPBYRVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C(=CC=C1)F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=C(C(=CC=C1)F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-Amino-3-[(3-chlorophenyl)methylsulfanyl]-6-methyl-1,2,4-triazin-5-one](/img/structure/B2723085.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2723088.png)
![Ethyl 4,4,4-trifluoro-3-[3-(trifluoromethyl)pyrazol-1-yl]butanoate](/img/structure/B2723089.png)

![2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(5-(thiophen-2-yl)isoxazol-3-yl)methanone](/img/structure/B2723094.png)

![2-(benzenesulfonyl)-N-[4-(1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B2723098.png)
![N-[Cyano(cyclohexyl)methyl]-3-(4,5-dimethyl-2-oxo-1,3-thiazol-3-YL)propanamide](/img/structure/B2723100.png)

![3-[(2,6-Difluorophenyl)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2723103.png)